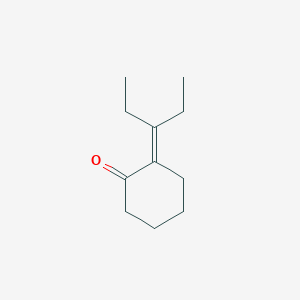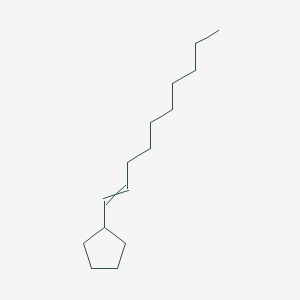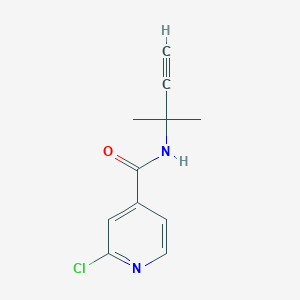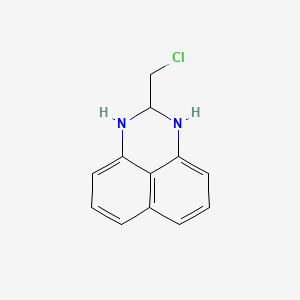
Cyclohexanone, 2-(1-ethylpropylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-(1-ethylpropylidene)- is an organic compound with a six-carbon cyclic structure and a ketone functional group. This compound is a derivative of cyclohexanone, where the ketone group is substituted with a 1-ethylpropylidene group. It is a colorless to pale yellow liquid with a characteristic odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(1-ethylpropylidene)- can be synthesized through various methods. One common method involves the reaction of cyclohexanone with 1-ethylpropylidene in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of cyclohexanone, 2-(1-ethylpropylidene)- often involves the catalytic hydrogenation of cyclohexanone derivatives. This process requires specific catalysts, such as palladium or platinum, and is carried out in large-scale reactors to produce significant quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-(1-ethylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in cyclohexanol derivatives.
Substitution: The compound can undergo substitution reactions where the 1-ethylpropylidene group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-(1-ethylpropylidene)- has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexanone, 2-(1-ethylpropylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: The parent compound with a ketone functional group.
Cyclopentanone: A five-carbon cyclic ketone with similar chemical properties.
Cycloheptanone: A seven-carbon cyclic ketone with comparable reactivity.
Uniqueness
Cyclohexanone, 2-(1-ethylpropylidene)- is unique due to the presence of the 1-ethylpropylidene group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
144054-69-3 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
2-pentan-3-ylidenecyclohexan-1-one |
InChI |
InChI=1S/C11H18O/c1-3-9(4-2)10-7-5-6-8-11(10)12/h3-8H2,1-2H3 |
Clave InChI |
BJLOXKUDBXCPAO-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C1CCCCC1=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)


![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)
![2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one](/img/structure/B12552571.png)
![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)
![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)

![3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12552589.png)

![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl-](/img/structure/B12552601.png)


![(E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine](/img/structure/B12552624.png)
